FTase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FTase-IN-1 is a farnesyltransferase inhibitor, a class of compounds that inhibit the enzyme farnesyltransferase. Farnesyltransferase is responsible for the post-translational modification of proteins, particularly the addition of a farnesyl group to the Ras protein, which is crucial for its attachment to the plasma membrane and subsequent signal transduction. This modification is essential for the activation of Ras proteins, which play a significant role in the development of various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FTase-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Analyse Chemischer Reaktionen
Types of Reactions
FTase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance its inhibitory properties .
Wissenschaftliche Forschungsanwendungen
FTase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of farnesylation and its role in protein function.
Biology: Employed in research to understand the biological pathways involving Ras proteins and their regulation.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers driven by aberrant Ras signaling.
Industry: Utilized in the development of targeted therapies and diagnostic tools for cancer research.
Wirkmechanismus
FTase-IN-1 exerts its effects by inhibiting the enzyme farnesyltransferase, preventing the farnesylation of Ras proteins. This inhibition disrupts the attachment of Ras proteins to the plasma membrane, thereby blocking their ability to transmit signals that promote cell growth and division. The molecular targets of this compound include the active site of farnesyltransferase and the Ras proteins themselves. The pathways involved in its mechanism of action are primarily related to the inhibition of Ras-mediated signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tipifarnib: Another farnesyltransferase inhibitor with similar mechanisms of action.
Lonafarnib: Inhibits farnesyltransferase and has been studied for its potential in treating progeria and certain cancers.
BMS-214662: A farnesyltransferase inhibitor with potent anticancer activity.
Uniqueness of FTase-IN-1
This compound is unique in its structural features and biological activity. It has been shown to have a higher specificity for farnesyltransferase compared to other inhibitors, making it a valuable tool for studying the enzyme’s role in cancer and other diseases. Additionally, its ability to inhibit farnesylation with minimal off-target effects makes it a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C23H16N2O2S |
---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
1-[1-(10H-phenothiazine-3-carbonyl)indolizin-3-yl]ethanone |
InChI |
InChI=1S/C23H16N2O2S/c1-14(26)20-13-16(19-7-4-5-11-25(19)20)23(27)15-9-10-18-22(12-15)28-21-8-3-2-6-17(21)24-18/h2-13,24H,1H3 |
InChI-Schlüssel |
QPASHDWXDWXGRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)C3=CC4=C(C=C3)NC5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.